methyl 5-bromo-3H-indole-3-carboxylate
Description
The Indole (B1671886) Nucleus: A Foundational Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structure of paramount importance in the chemical and life sciences. bhu.ac.inimpactfactor.org First isolated from the indigo (B80030) dye, from which it derives its name, this scaffold is a key structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. bhu.ac.inresearchgate.net Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, neurotransmitters like serotonin, and a multitude of complex alkaloids. researchgate.net
In the realm of medicinal chemistry, the indole framework is recognized as a "privileged scaffold" due to its ability to bind to multiple receptors with high affinity. impactfactor.org This versatility has led to the development of numerous indole-containing drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. impactfactor.orgresearchgate.net The Food and Drug Administration (FDA) has approved over 40 drugs containing the indole core for clinical use, a testament to its therapeutic significance. researchgate.net
The rich chemistry of the indole nucleus makes it a versatile building block in organic synthesis. nih.gov As a π-excessive system, it is highly reactive towards electrophilic substitution, with the C-3 position being the most common site of reaction. bhu.ac.inimpactfactor.org This reactivity allows for the introduction of various functional groups, enabling the synthesis of diverse and complex molecular architectures. nih.gov Numerous named reactions, such as the Fischer, Madelung, and Reissert indole syntheses, have been developed to construct the indole core itself, highlighting the long-standing interest of synthetic chemists in this heterocyclic system. bhu.ac.innih.gov
The Context of Brominated Indole Carboxylates within the Chemical Sciences
Within the extensive family of indole derivatives, brominated indole carboxylates represent a significant subclass of compounds. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the biological activity of a parent compound. mdpi.com The introduction of a bromine atom can enhance a molecule's efficacy, potentially by increasing its permeability across bacterial cell membranes or by altering its electronic properties. mdpi.com
Brominated indoles are frequently found in marine natural products, particularly those isolated from seaweeds and marine invertebrates. acs.org These natural compounds often exhibit potent biological activities, which has spurred synthetic efforts to access these and related structures.
In synthetic organic chemistry, brominated indole carboxylates serve as versatile intermediates. The bromine atom can be readily substituted or used as a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, to build more complex molecules. The carboxylate group, typically a methyl or ethyl ester, can be hydrolyzed and decarboxylated or transformed into other functional groups like amides. rsc.orgnih.gov For instance, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid can lead to regioselective dibromination, yielding methyl 5,6-dibromoindole-3-carboxylate. rsc.orgnih.gov This product serves as a key building block for the synthesis of natural products like meridianin F. rsc.org The strategic placement of bromo and carboxylate functionalities on the indole scaffold thus provides a powerful platform for the construction of biologically active molecules and complex chemical libraries. nih.govchemrxiv.org
Establishing the Academic and Synthetic Relevance of Methyl 5-bromo-3H-indole-3-carboxylate
This compound is a specific example of a brominated indole carboxylate that holds relevance primarily as a synthetic intermediate or building block in chemical research. While the 1H-indole tautomer is generally more stable, the 3H-indole (or indolenine) tautomer is a key intermediate in certain electrophilic substitution reactions. bhu.ac.in The title compound, identified by its CAS number 773873-77-1, provides a scaffold where the 5-position is halogenated, offering a site for further chemical modification. sigmaaldrich.comsynquestlabs.com
The academic and synthetic utility of this compound is rooted in its potential to be transformed into more complex indole derivatives. The bromo substituent at the C-5 position of the benzene ring and the methyl carboxylate group at the C-3 position of the pyrrole ring are both synthetically valuable handles. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations.
While extensive studies focusing solely on this compound are not abundant in the literature, its availability from commercial suppliers and its structural relation to other synthetically important indoles underscore its role as a useful starting material for creating diverse chemical structures for screening in drug discovery and materials science. sigmaaldrich.comsynquestlabs.com
Chemical Data for Methyl 5-bromo-1H-indole-3-carboxylate
Note: Chemical databases often list the more stable 1H-tautomer. The data below corresponds to this common representation.
| Property | Value | Source(s) |
| CAS Number | 773873-77-1 | sigmaaldrich.com, synquestlabs.com |
| Molecular Formula | C₁₀H₈BrNO₂ | sigmaaldrich.com, uni.lu, synquestlabs.com |
| Molecular Weight | 254.08 g/mol | sigmaaldrich.com, synquestlabs.com |
| IUPAC Name | methyl 5-bromo-1H-indole-3-carboxylate | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ~97-98% | sigmaaldrich.com, synquestlabs.com |
| InChI Key | MFOKOKHNSVUKON-UHFFFAOYSA-N | sigmaaldrich.com, uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBMUGXEBSFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 5 Bromo 3h Indole 3 Carboxylate and Its Structural Analogues
Regioselective Bromination Strategies in Indole-3-carboxylate (B1236618) Synthesis
Direct Bromination Approaches and Positional Selectivity on the Indole (B1671886) Core
Direct bromination of the indole nucleus is a common method for introducing bromine atoms. However, controlling the position of bromination is paramount. The electrophilic substitution on the indole ring is highly sensitive to the reaction conditions and the nature of the substituents already present on the ring. For instance, the bromination of indole itself can yield a variety of products, including 3-bromoindole and oxindole. escholarship.org
In the context of methyl indole-3-carboxylate, direct bromination with bromine in acetic acid has been shown to regioselectively yield methyl 5,6-dibromoindole-3-carboxylate. rsc.orgrsc.org This specific outcome highlights the directing effect of the carboxylate group at the C3 position. To achieve C5-selective bromination, a one-step method has been developed for indole alkaloids using pyridinium (B92312) tribromide and hydrochloric acid in methanol (B129727), which proved to be a fast and mild process. chiba-u.jp Another approach to achieve regioselective bromination at the C6-position of methyl indolyl-3-acetate involved the introduction of electron-withdrawing groups at the N1 and C8 positions, followed by bromination with bromine in carbon tetrachloride. researchgate.net
The regioselectivity of bromination can be controlled by varying both the substituent and the N(1) protecting group on the indole ring. acs.org For example, free radical bromination can lead to substitution on the C3 alkyl moiety, while electrophilic bromination can direct the reaction to the C2 position. acs.org
Influence of Reaction Conditions and Substituents on Bromination Outcomes
The outcome of bromination reactions on the indole core is significantly influenced by both the reaction conditions and the nature of the substituents present on the indole ring. The choice of brominating agent, solvent, and temperature can dramatically alter the regioselectivity of the reaction.
Theoretical studies on the direct bromination of substituted indoles in dimethylformamide (DMF) have shown that the reaction proceeds in two steps, with the first step being rate-determining. researchgate.net A linear correlation has been observed between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of this rate-determining step. researchgate.net The rate of the bromination reaction decreases as the electron-withdrawing nature of the substituent at the C5 position increases. researchgate.net The order of reactivity for various substituents has been established as: -OCH3 > -CH3 > -H > -CCH3CH2 > -C6H5 > -CH2OH > -F > -SCH2CH3 > -Cl > -Br > -COCH3 > -COOH > -NC > -COH > -CN. researchgate.net
The presence of directing groups on the indole nitrogen can also control the position of substitution. For instance, using six-membered heterocycle directing groups like pyridines and pyrimidines at the N1 position leads to dominant C2 borylation. nih.goved.ac.uk In contrast, five-membered heterocycle directing groups such as thiazole (B1198619) and benzoxazole (B165842) direct the borylation to the C7 position. nih.goved.ac.uk
Indole Ring Construction via Cyclization Reactions Involving Brominated Precursors
The construction of the indole ring system from brominated precursors offers a versatile alternative to the direct bromination of a pre-formed indole core. This approach allows for the strategic introduction of bromine atoms at desired positions in the starting materials, which then guide the formation of the final halogenated indole.
Fischer Indole Synthesis and its Contemporary Adaptations for Halogenated Indoles
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. researchgate.net Recent advancements have focused on adapting this reaction for the synthesis of halogenated indoles, often employing more sustainable and efficient techniques. numberanalytics.com One variation involves a two-step process starting from readily available haloarenes, which are converted to indoles via a halogen-magnesium exchange followed by reaction with aldehydes or ketones under acidic conditions. acs.orgnih.gov This method avoids the need to prepare potentially toxic aryl hydrazines. acs.org The Fischer indole synthesis has also been successfully applied to solid-phase synthesis, allowing for the preparation of 2-arylindoles using support-bound building blocks. researchgate.net
Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper) for Indole Formation
Transition metal-catalyzed cyclization reactions have emerged as powerful tools for the synthesis of indoles, including those bearing halogen substituents. mdpi.com Palladium and copper catalysts are particularly prominent in these transformations.
Palladium-catalyzed methods often involve the cross-coupling of ammonia (B1221849) or its derivatives with 2-alkynylbromoarenes, followed by cyclization to form the indole ring. deepdyve.comorganicreactions.org These reactions can proceed under relatively mild conditions. Another palladium-catalyzed approach involves the intramolecular oxidative coupling of N-aryl enamines, which can be optimized using microwave irradiation to afford functionalized indoles in excellent yields and high regioselectivity. mdpi.com The synthesis of indoles from o-haloanilines through a palladium-catalyzed cross-coupling reaction followed by oxidative cyclization offers a modular strategy with regiochemistry that is complementary to the Fischer indole synthesis. nih.govacs.org
Copper-catalyzed reactions have also been effectively employed in indole synthesis. For example, a copper-catalyzed tandem reaction of allene-ynamides with indoles allows for the efficient synthesis of valuable indole-fused spiro-compounds with high regio- and stereoselectivity. nih.gov
Microwave-Assisted Synthetic Accelerations in Indole Annulation
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for accelerating the synthesis of indole analogs. nih.gov Microwave irradiation can significantly reduce reaction times, minimize the formation of side products, and increase yields and reproducibility. rsc.org
The Fischer indole synthesis has been successfully carried out using microwave irradiation, leading to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.net For instance, the reaction of phenylhydrazine (B124118) and cyclohexanone (B45756) in the presence of p-toluenesulfonic acid under microwave irradiation yielded 1,2,3,4-tetrahydrocarbazole (B147488) in 91% yield in just 3 minutes. researchgate.net
Microwave heating has also been effectively applied to transition metal-catalyzed indole syntheses. nih.govrsc.org For example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamine carboxylates to form indole derivatives has been optimized under microwave conditions. mdpi.com Similarly, an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation provides an efficient route to 7-azaindoles. rsc.org
Esterification and Functional Group Interconversions Leading to Methyl 5-bromo-3H-indole-3-carboxylate
The synthesis of this compound can be effectively achieved through direct esterification of its corresponding carboxylic acid or via a multi-step sequence involving functional group interconversions starting from 5-bromo-1H-indole.
A primary and straightforward method is the Fischer esterification of 5-bromo-1H-indole-3-carboxylic acid. This acid-catalyzed reaction typically involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium nature of the Fischer esterification often requires the removal of water to drive the reaction towards the product. libretexts.org
Alternatively, highly efficient methylation of the carboxylic acid can be achieved using (trimethylsilyl)diazomethane. In this procedure, a solution of 5-bromo-1H-indole-3-carboxylic acid in methanol is treated with a solution of (trimethylsilyl)diazomethane in hexane. This reaction proceeds smoothly at room temperature to yield methyl 5-bromo-1H-indole-3-carboxylate. guidechem.com The reaction is generally clean and high-yielding, with the primary byproducts being nitrogen gas and (trimethylsilyl)methanol.
Another synthetic approach starts from the more readily available 5-bromo-1H-indole. This pathway involves a two-step functional group interconversion. First, the indole is acylated at the C3 position, followed by esterification. A common method for the initial acylation involves reacting 5-bromo-1H-indole with trichloroacetyl chloride in the presence of a base like pyridine. The resulting 3-trichloroacetyl intermediate is then subjected to methanolysis, often with a base such as potassium hydroxide (B78521) in methanol, which leads to the formation of the methyl ester. guidechem.com
| Starting Material | Reagents | Key Transformation | Product | Reference |
| 5-bromo-1H-indole-3-carboxylic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Methyl 5-bromo-1H-indole-3-carboxylate | libretexts.org |
| 5-bromo-1H-indole-3-carboxylic acid | (Trimethylsilyl)diazomethane, Methanol | Methylation | Methyl 5-bromo-1H-indole-3-carboxylate | guidechem.com |
| 5-bromo-1H-indole | 1. Trichloroacetyl chloride, Pyridine2. Methanol, KOH | Acylation and Esterification | Methyl 5-bromo-1H-indole-3-carboxylate | guidechem.com |
Considerations for Scalability and Efficiency in the Synthesis of this compound
The successful transition of a synthetic route from laboratory scale to industrial production hinges on several critical factors, including cost-effectiveness, safety, and environmental impact. For the synthesis of this compound, these considerations are paramount for developing a commercially viable process.
The direct esterification of 5-bromo-1H-indole-3-carboxylic acid using traditional Fischer esterification presents a scalable and cost-effective option due to the low cost of methanol and common acid catalysts. However, the reversible nature of the reaction and the need to remove water can complicate large-scale operations, potentially requiring specialized equipment like Dean-Stark traps or pervaporation units to achieve high conversions. While the use of (trimethylsilyl)diazomethane is highly efficient and provides excellent yields on a lab scale, its high cost, toxicity, and explosive nature make it generally unsuitable for large-scale industrial synthesis. guidechem.com
The two-step synthesis from 5-bromo-1H-indole offers an alternative that may be more amenable to scale-up. guidechem.com While this adds a step to the process, the starting material is often more accessible and less expensive than the corresponding carboxylic acid. The efficiency of this route is dependent on the yields and purities obtained in each step. Optimization of reaction conditions, such as solvent choice, reaction temperature, and purification methods, is crucial. For instance, employing microwave-assisted synthesis could significantly reduce reaction times and improve yields, as has been demonstrated in the synthesis of related indole-3-carboxylate derivatives. mdpi.com
A general and scalable synthesis of polysubstituted indoles has been reported, which provides the target compound, methyl 5-bromo-1H-indole-3-carboxylate, in an 81% yield, indicating the feasibility of achieving high efficiency in indole synthesis. mdpi.com
When considering large-scale production, process safety is a major concern. The use of hazardous reagents like trichloroacetyl chloride requires robust safety protocols and specialized handling equipment. guidechem.com Furthermore, the environmental impact of the synthesis must be assessed. The choice of solvents, the generation of waste products, and the energy consumption of the process are all important factors. The development of greener synthetic routes, perhaps utilizing catalytic methods or flow chemistry, could offer significant advantages in terms of both efficiency and sustainability. For example, catalytic oxidation processes have been shown to be efficient for large-scale synthesis of other halogenated aromatic compounds, a principle that could potentially be adapted. acs.org
| Synthesis Attribute | Fischer Esterification | (Trimethylsilyl)diazomethane | Two-Step from 5-bromo-1H-indole |
| Scalability | High | Low | Moderate to High |
| Cost-Effectiveness | High | Low | Moderate |
| Efficiency | Moderate to High (with water removal) | Very High | Moderate to High (process dependent) |
| Safety Concerns | Use of strong acids | Toxic and explosive reagent | Use of hazardous reagents (e.g., trichloroacetyl chloride) |
| Key Advantage | Low-cost reagents | High yield and clean reaction | More accessible starting material |
| Key Disadvantage | Equilibrium limitations | High cost and hazardous nature | Additional synthetic step |
Chemical Reactivity and Derivatization Strategies of Methyl 5 Bromo 3h Indole 3 Carboxylate
Electrophilic and Nucleophilic Functionalization of the Indole (B1671886) Core
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. However, the reactivity of specific positions is modulated by the existing substituents. The indole nitrogen, with its lone pair of electrons, serves as a key site for nucleophilic substitution.
Substitutions at the Indole Nitrogen (N-Alkylation, N-Arylation)
The nitrogen atom of the indole ring in methyl 5-bromo-3H-indole-3-carboxylate is a common site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolide anion, which then acts as a nucleophile.
N-Alkylation: This is typically achieved by treating the indole with a base followed by an alkylating agent. A common procedure involves the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen. The resulting nucleophilic anion is then quenched with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-alkylated product. For instance, a similar substrate, 6-bromoindole (B116670), undergoes efficient N-alkylation by reaction with NaH and subsequent addition of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. nih.gov
N-Arylation: The introduction of an aryl group at the indole nitrogen can be accomplished through several methods, including transition-metal-catalyzed cross-coupling reactions. semanticscholar.orgresearchgate.net
Ullmann Condensation: This classical method involves the coupling of the indole with an aryl halide in the presence of a copper catalyst, often at high temperatures. researchgate.net
Buchwald-Hartwig Amination: A more modern and versatile approach uses palladium catalysts with specialized phosphine (B1218219) ligands to couple the indole with aryl halides or triflates under milder conditions. semanticscholar.org
Chan-Lam Coupling: This copper-catalyzed reaction utilizes arylboronic acids as the arylating agent, often under aerobic conditions. semanticscholar.org
While these methods are broadly applicable to indoles, some reaction conditions can be substrate-specific. For example, attempts to N-arylate indole using o-silylaryl triflates in the presence of cesium fluoride (B91410) were reported to be unsuccessful, highlighting the importance of choosing the appropriate methodology. acs.org
Electrophilic Aromatic Substitutions on the Benzenoid Moiety of this compound
The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. While the C3 position is typically the most nucleophilic site in indoles, this position is blocked in the target compound by the methyl carboxylate group. nih.govmasterorganicchemistry.com Consequently, electrophilic attack occurs on the benzenoid portion of the molecule.
The regioselectivity of this substitution is governed by the directing effects of the existing substituents: the C5-bromo group and the C3-ester group (via the fused pyrrole (B145914) ring).
Bromo Group (C5): Halogens are deactivating groups but are ortho, para-directing. Therefore, the bromine atom directs incoming electrophiles to the C4 and C6 positions.
Pyrrole Ring (fused at C4 and C9): The electron-rich pyrrole ring strongly activates the benzenoid part towards electrophilic attack.
The interplay of these effects determines the final position of substitution. Research on the bromination of the closely related methyl indole-3-carboxylate (B1236618) demonstrates that treatment with bromine in acetic acid results in regioselective substitution at the C5 and C6 positions to yield methyl 5,6-dibromoindole-3-carboxylate. nih.gov This indicates that for this compound, further bromination would be expected to occur at the C6 position. Similarly, nitration reactions on substituted indoles have been shown to proceed at the C4 and C6 positions. libretexts.org
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation at the Bromine Site
The bromine atom at the C5 position is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium catalysis offers a powerful and mild toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. thieme-connect.de
Suzuki-Miyaura Coupling: This reaction couples the C5-bromoindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂ or a pre-catalyst such as Pd(dppf)Cl₂, in the presence of a base (e.g., Na₂CO₃, K₃PO₄). nih.govnih.gov The versatility of this reaction allows for the introduction of various aryl, heteroaryl, and even some alkyl groups. libretexts.orgnih.gov Studies on 6-bromoindole derivatives have shown successful coupling with (7-chlorobenzo[b]thiophen-2-yl)boronic acid using Pd(dppf)Cl₂ and sodium carbonate. nih.gov
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C5-bromoindole and a terminal alkyne. organic-chemistry.org The classic catalytic system involves a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). thieme-connect.deresearchgate.net This method is highly efficient for creating aryl-alkyne linkages, which are valuable precursors for further transformations. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction facilitates the coupling of the C5-bromoindole with an alkene to form a new substituted alkene. organic-chemistry.org The reaction is palladium-catalyzed and requires a base. nih.govbeilstein-journals.org A common challenge with bromoarenes in Heck reactions is the potential for a competing dehalogenation side reaction. beilstein-journals.org However, careful optimization of catalysts, ligands, and reaction conditions can lead to good yields of the desired vinylated indole products. nih.govnih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | K₃PO₄, Na₂CO₃ | C(sp²)-C(sp²) |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ / CuI | Et₃N, TMP | C(sp²)-C(sp) |
| Heck | H₂C=CH-R' | Pd(OAc)₂ / PPh₃ | Et₃N, TEA | C(sp²)-C(sp²) |
Copper-Mediated Coupling Reactions for Indole Derivatization
While palladium catalysts are now more common, copper-mediated reactions, particularly the Ullmann condensation, represent a classic and still relevant strategy for forming C-N and C-O bonds at the C5-bromo position. acs.org This reaction typically involves heating the bromoindole with a nucleophile (an amine for C-N bonds or an alcohol/phenol for C-O bonds) in the presence of stoichiometric amounts of copper powder or a copper(I) salt (e.g., CuI) and a base. Although the conditions are often harsher than those for palladium-catalyzed reactions, they provide a viable alternative for synthesizing C5-arylamino and C5-aryloxy indole derivatives. acs.org
Transformations Involving the Carboxylate Ester Group of this compound
The methyl ester at the C3 position offers another site for chemical modification, distinct from the reactivity of the indole core and the C5-bromo substituent.
Standard transformations of the ester group include:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution is common. organic-chemistry.org
Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by first hydrolyzing it to the carboxylic acid, activating the acid (e.g., as an acid chloride or with a peptide coupling reagent), and then reacting it with an amine.
Reduction: The ester can be reduced to a primary alcohol (3-hydroxymethyl-5-bromoindole) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
A particularly notable transformation is the decarboxylation of the C3-carboxylic acid (formed after hydrolysis). Research has shown that methyl 5,6-dibromoindole-3-carboxylate can undergo a one-pot, microwave-assisted ester hydrolysis and subsequent decarboxylation to yield the parent 5,6-dibromoindole. nih.gov This strategy provides a route to C3-unsubstituted indoles from their carboxylated precursors. Furthermore, some copper-mediated reactions can achieve a decarboxylative coupling, directly replacing the carboxylic acid group with a new substituent. nih.govacs.org
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of methyl 5-bromo-1H-indole-3-carboxylate to its corresponding carboxylic acid, 5-bromo-1H-indole-3-carboxylic acid, is a fundamental transformation that unlocks further derivatization possibilities. chemimpex.com This reaction is typically achieved through base-catalyzed hydrolysis of the methyl ester.
The process generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like methanol (B129727) or ethanol. nih.gov The reaction mixture is often heated to reflux to ensure complete conversion. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. nih.gov
A typical laboratory procedure would involve dissolving methyl 5-bromo-1H-indole-3-carboxylate in a mixture of methanol and water, followed by the addition of an excess of sodium hydroxide. nih.gov The mixture would then be heated under reflux for several hours. After cooling, the methanol is typically removed under reduced pressure, and the remaining aqueous solution is acidified to a low pH, causing the less soluble 5-bromo-1H-indole-3-carboxylic acid to precipitate out of the solution. nih.gov The solid product can then be collected by filtration, washed with water to remove any remaining salts, and dried.
| Reactant | Reagents | Product | Reaction Type |
| Methyl 5-bromo-1H-indole-3-carboxylate | 1. NaOH (aq), MeOH 2. HCl (aq) | 5-Bromo-1H-indole-3-carboxylic acid sigmaaldrich.com | Hydrolysis |
Amidation and Other Carboxylic Acid Derivative Formations
Once 5-bromo-1H-indole-3-carboxylic acid is synthesized via hydrolysis, it serves as a versatile precursor for the formation of a wide array of carboxylic acid derivatives, most notably amides. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires the activation of the carboxylic acid. iris-biotech.de This is commonly achieved using a variety of coupling reagents developed for peptide synthesis. iris-biotech.desigmaaldrich.com
These coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). sigmaaldrich.compeptide.com The reactions are often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions, such as racemization. sigmaaldrich.com For instance, the synthesis of dipeptide derivatives incorporating indole-3-carboxylic acid has been successfully achieved using HBTU/HOBt as the coupling system in a solid-phase peptide synthesis (SPPS) methodology. nih.gov
The general procedure for amidation involves dissolving 5-bromo-1H-indole-3-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The coupling reagent, an additive (if used), and a non-nucleophilic base (like diisopropylethylamine, DIPEA) are added, followed by the desired amine. The reaction is typically stirred at room temperature until completion. This methodology allows for the synthesis of a diverse library of 5-bromo-1H-indole-3-carboxamides, which are of interest in medicinal chemistry.
Beyond amidation, the activated carboxylic acid intermediate can also be reacted with other nucleophiles. For example, reaction with alcohols leads to the formation of different esters (transesterification), while reaction with thiolates would yield thioesters.
| Starting Material | Reagents | Product Class |
| 5-Bromo-1H-indole-3-carboxylic acid | 1. Coupling Agent (e.g., HBTU, PyBOP) 2. Amine (R-NH₂) 3. Base (e.g., DIPEA) | 5-Bromo-1H-indole-3-carboxamides |
| 5-Bromo-1H-indole-3-carboxylic acid | 1. Coupling Agent 2. Alcohol (R-OH) 3. Base | Esters |
Multi-Component Reaction Methodologies Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. peptide.com Indole scaffolds are frequently utilized in MCRs to generate structurally complex and diverse molecules, often with significant biological activities. While specific examples detailing the use of methyl 5-bromo-1H-indole-3-carboxylate in MCRs are not extensively documented in readily available literature, its structural features suggest its potential as a valuable component in such reactions.
Indole derivatives can participate in MCRs in several ways. For instance, the indole nucleus itself can act as a nucleophile. More commonly, functionalized indoles, such as indole-3-aldehydes, are employed. These can undergo condensation with other components to form reactive intermediates that drive the reaction cascade. For example, a well-established MCR involves the reaction of an indole-3-aldehyde, an amine, an isocyanide, and a carboxylic acid in the Ugi four-component reaction. Another example is the three-component reaction of indole-3-aldehydes, malononitrile, and various C-H acids or amines to produce complex heterocyclic systems. chemicalbook.com
Given these precedents, methyl 5-bromo-1H-indole-3-carboxylate could be incorporated into MCRs through several hypothetical pathways:
Conversion to an Aldehyde: The ester can be reduced to the corresponding alcohol, which is then oxidized to 5-bromo-1H-indole-3-carbaldehyde. This aldehyde would be a direct substrate for numerous known indole-based MCRs.
Direct Participation: While less common for esters, it is conceivable that under specific catalytic conditions, the ester or its corresponding acid could participate directly in certain MCRs, for example, in Passerini-type reactions involving an isocyanide and an aldehyde.
As a Dienophile/Nucleophile in Cycloadditions: The electron-rich indole ring, modified by the bromo and carboxylate substituents, could potentially participate in catalyzed cycloaddition MCRs. For example, copper-catalyzed MCRs have been used to synthesize spirotetrahydrocarbazoles from 2-methylindole, aldehydes, and dienophiles. google.com
These methodologies highlight the potential for creating diverse molecular libraries from a single, functionalized indole starting material, underscoring the synthetic utility of MCRs in modern organic and medicinal chemistry.
| MCR Type (Example) | Typical Indole Component | Other Reactants | Potential Product Class |
| Ugi Four-Component Reaction | Indole-3-aldehyde | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides |
| Pyrano[2,3-d]pyrimidine Synthesis | Indole, Malononitrile | Barbituric Acids | Fused Heterocyclic Systems |
| Spiro-oxindole Synthesis | Isatin (Indole-2,3-dione) | Amino Acid, 1,3-Dicarbonyl Compound | Spirocyclic Heterocycles |
Advanced Applications of Methyl 5 Bromo 3h Indole 3 Carboxylate in Organic Synthesis
Role as a Versatile Precursor in the Synthesis of Polysubstituted Indole (B1671886) Frameworks
The indole nucleus is a "privileged scaffold" in drug discovery, and the ability to introduce a variety of substituents onto this core structure is crucial for modulating biological activity. rsc.org Methyl 5-bromo-1H-indole-3-carboxylate serves as an excellent starting material for creating polysubstituted indoles due to the presence of multiple reactive sites. The bromine atom at the C-5 position is particularly amenable to a range of cross-coupling reactions, while the ester at C-3 and the nitrogen at N-1 can be readily modified.
The bromine atom allows for the introduction of diverse aryl, heteroaryl, and alkyl groups through palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This functionalization at the C-5 position is a common strategy to expand the chemical space of indole derivatives. Furthermore, the indole nitrogen can be alkylated or arylated, and the methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. This multi-faceted reactivity enables the generation of a vast library of polysubstituted indoles from a single, readily available precursor.
For instance, the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives has been achieved through palladium-catalyzed intramolecular oxidative coupling of enamines derived from functionalized anilines. researchgate.net This highlights a pathway where precursors similar in substitution pattern to methyl 5-bromo-1H-indole-3-carboxylate can be cyclized to form highly substituted indole products.
Table 1: Examples of Reactions for the Synthesis of Polysubstituted Indoles
| Starting Material Class | Reaction Type | Position of Substitution | Resulting Product Class |
|---|---|---|---|
| Brominated Indoles | Suzuki Coupling | C-5 | 5-Arylindoles |
| Brominated Indoles | Sonogashira Coupling | C-5 | 5-Alkynylindoles |
| Indole Esters | N-Alkylation | N-1 | 1-Alkylindole-3-carboxylates |
| Indole Esters | Hydrolysis/Amidation | C-3 | Indole-3-carboxamides |
Construction of Fused Heterocyclic Systems Bearing a Brominated Indole Moiety
The strategic placement of a bromine atom on the indole ring of methyl 5-bromo-1H-indole-3-carboxylate makes it a valuable substrate for the synthesis of fused heterocyclic systems. These annulated structures are of significant interest due to their prevalence in natural products and their diverse pharmacological properties. The bromine atom can participate in intramolecular cyclization reactions or act as a handle for multicomponent reactions (MCRs) to build additional rings onto the indole framework.
One prominent strategy involves intramolecular Heck reactions, where a suitably positioned alkene on a side chain attached to the indole nitrogen or another position cyclizes onto the C-4 or C-6 position, facilitated by the C-5 bromine as a leaving group under palladium catalysis. This approach leads to the formation of tricyclic indole derivatives.
Multicomponent reactions offer a highly efficient route to complex fused systems in a single step. nih.govdovepress.com For example, indole derivatives can react with formaldehyde (B43269) and amino hydrochlorides to assemble indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. nih.govdovepress.com The presence of the bromo substituent on the indole ring can be retained in the final product, offering a site for further diversification, or it can be strategically involved in the cyclization process. The synthesis of imidazopyridine-fused isoquinolinones through MCRs further illustrates the potential for creating elaborate fused architectures. sigmaaldrich.com
Table 2: Examples of Fused Heterocyclic Systems from Indole Precursors
| Reaction Type | Fused Ring System | Key Features |
|---|---|---|
| Intramolecular Cyclization | Pyrroloindoles, Carbolines | Formation of 5- or 6-membered rings |
| Multicomponent Reaction | Indole-fused Oxadiazepines | Assembly of 7-membered rings nih.govdovepress.com |
| Multicomponent Reaction | Indole-fused Thiadiazepines | Incorporation of sulfur into a 7-membered ring nih.govdovepress.com |
| Annulation Reactions | Imidazopyridine-fused Isoquinolinones | Creation of polycyclic aromatic systems sigmaaldrich.com |
Design and Assembly of Complex Indole-Based Chemical Scaffolds
Methyl 5-bromo-1H-indole-3-carboxylate is instrumental in the design and synthesis of complex, three-dimensional chemical scaffolds that are often inspired by natural products. The defined stereochemistry and dense functionality of such molecules are critical for their biological activity. The bromine atom provides a reliable anchor point for building molecular complexity through sequential cross-coupling reactions.
The synthesis of natural products and their analogues frequently utilizes brominated indoles as key intermediates. For example, the synthesis of meridianin F and 5,6-dibromo-2′-demethylaplysinopsin has been reported starting from regioselectively dibrominated methyl indole-3-carboxylate (B1236618). researchgate.net This demonstrates how the bromine atoms can be used to construct the core structures of marine alkaloids. Similarly, the total synthesis of complex bis- and tris-indole alkaloids often involves the coupling of brominated indole units. ncsu.edu
The development of novel anticancer agents has also benefited from the use of brominated indole scaffolds. For instance, a series of 3-aminomethyl-4,11-dihydroxy naphtho[2,3-f]indole-5,10-diones were synthesized, showcasing the elaboration of the indole core into larger, polycyclic systems with potent biological activity. rsc.org
Table 3: Examples of Complex Indole-Based Scaffolds
| Scaffold/Natural Product | Precursor Type | Key Synthetic Step |
|---|---|---|
| Meridianin F | Dibrominated methyl indole-3-carboxylate | Hydrolysis and decarboxylation researchgate.net |
| 5,6-Dibromo-2′-demethylaplysinopsin | Dibrominated methyl indole-3-carboxylate | Condensation reaction researchgate.net |
| Bis- and Tris-Indole Alkaloids | Brominated indole units | Cross-coupling reactions ncsu.edu |
| Naphtho[2,3-f]indole-5,10-diones | Indole derivatives | Annulation and functionalization rsc.org |
Contributions to the Development of Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for biological activity. dovepress.com The construction of diverse and focused chemical libraries is essential for the success of HTS campaigns. beilstein-archives.org Methyl 5-bromo-1H-indole-3-carboxylate is an ideal starting material for generating such libraries due to its amenability to parallel synthesis and diversity-oriented synthesis.
The bromine atom at the C-5 position serves as a versatile handle for introducing a wide range of substituents using robust and high-yielding reactions like Suzuki and Buchwald-Hartwig couplings. These reactions can be performed in parallel, allowing for the rapid generation of a large library of analogues with diverse groups at this position. Additionally, the ester at C-3 can be converted to a library of amides by reacting it with a diverse set of amines. The indole nitrogen can also be functionalized with various groups.
This multi-point diversification strategy allows for the exploration of the chemical space around the privileged indole scaffold. The synthesis of a library of 5-bromo-substituted indole phytoalexin derivatives for antiproliferative screening is a prime example of this approach. By systematically varying the substituents at different positions of the indole ring, libraries of compounds with a wide range of physicochemical properties and potential biological activities can be created and screened to identify promising lead compounds for drug development.
Table 4: Diversification Points for Chemical Library Synthesis
| Position on Indole Ring | Functional Group | Potential Modifications |
|---|---|---|
| C-5 | Bromine | Aryl, heteroaryl, alkyl groups via cross-coupling |
| C-3 | Methyl Ester | Carboxylic acid, amides, other ester analogues |
| N-1 | N-H | Alkylation, arylation, acylation |
Emerging Research Directions and Future Outlook for Methyl 5 Bromo 3h Indole 3 Carboxylate
Innovations in Green Chemistry for its Synthesis and Derivatization
The push towards environmentally benign chemical processes has significantly impacted the synthesis and use of indole (B1671886) derivatives. researchgate.net Future research is focused on replacing traditional methods, which often rely on harsh reagents and organic solvents, with greener alternatives.
One promising area is the use of less hazardous brominating agents and reaction media. A patented green synthesis for 5-bromoindole (B119039) involves an oxidative dehydrogenation step under mild conditions, which reduces environmental pollution compared to older techniques that use excess bromine in acetic anhydride. google.com Another approach involves the regioselective dibromination of methyl indole-3-carboxylate (B1236618) using bromine in acetic acid, a method that offers high selectivity and provides a direct route to key intermediates. rsc.org
Further innovations are expected in catalytic systems. The development of reusable, non-toxic catalysts for both the synthesis of the indole core and its subsequent derivatization is a key goal. researchgate.net Research into solvent-free reaction conditions or the use of water and ionic liquids as green solvents continues to be a major trend. researchgate.net For instance, the Fischer indole synthesis, a classic method for creating the indole ring, has been adapted to greener conditions using water as a solvent. nih.gov
| Aspect of Green Chemistry | Traditional Method | Emerging Green Alternative | Potential Benefit |
| Synthesis | Use of harsh brominating agents (e.g., excess Br₂) | "Clean" bromination reactions, oxidative dehydrogenation google.com | Reduced waste, milder conditions |
| Solvents | Chlorinated organic solvents | Water, ionic liquids, solvent-free reactions researchgate.net | Reduced environmental impact, lower cost |
| Catalysis | Stoichiometric, often toxic reagents | Reusable nanocatalysts, green catalysts researchgate.net | Increased efficiency, recyclability |
| Energy | Conventional heating | Microwave irradiation, ultrasound researchgate.net | Faster reaction times, lower energy use |
Exploration of Unexplored Reactivity Profiles and Novel Catalytic Transformations
While the C3 position of indole-3-carboxylates is typically reactive towards electrophiles, and the C5-bromo position is amenable to cross-coupling, future research aims to unlock new reactivity patterns. A significant frontier is the selective C-H functionalization of other positions on the indole ring. rsc.orgnih.gov
Transition-metal catalysis is at the forefront of this exploration. rsc.org While C2 and C3 functionalizations are well-established, elegant methods are now being developed for site-selective reactions at the C4, C6, and C7 positions of the benzene (B151609) portion of the indole ring. rsc.orgresearchgate.net For a 5-bromo-substituted indole, this opens up pathways to tri- and tetra-substituted indoles with novel substitution patterns. For example, cobalt(III)-catalyzed C-H activation has enabled the selective functionalization of the C2 position in 5-bromoindoles. acs.org Similarly, rhodium complexes have been used for the enantioselective C-H functionalization at the C7 position, creating axially chiral biaryl atropisomers, a structure of high value in drug discovery. nih.gov
Organocatalysis also presents a metal-free avenue for novel transformations. nih.govacs.org Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric dearomatization of indoles, converting the planar indole ring into a three-dimensional indoline (B122111) skeleton with high stereocontrol. rsc.orgnih.gov Applying such methods to methyl 5-bromo-1H-indole-3-carboxylate could generate a library of complex, chiral molecules.
Development of Advanced Synthetic Strategies for Complex Indole-Based Architectures
Methyl 5-bromo-1H-indole-3-carboxylate is a valuable starting material for the synthesis of complex natural products and their analogues. nih.gov Advanced strategies are moving beyond simple, one-step derivatizations towards multi-step, convergent syntheses that build intricate molecular frameworks.
One such strategy is the "complexity-to-diversity" approach, where a complex, readily available indole alkaloid is used as a starting point and systematically modified to create a library of new, structurally complex compounds. nih.gov The bromine atom on a starting material like methyl 5-bromo-1H-indole-3-carboxylate is ideal for introducing the initial complexity that can then be divergently elaborated.
Another powerful approach involves developing new C-N bond-forming methods to construct polycyclic indole alkaloids. escholarship.org For example, a palladium-catalyzed reaction was discovered that transforms an ortho-ethyl aniline (B41778) into an indole in a single step, a method that could be adapted for the synthesis of highly substituted indole systems. escholarship.org The Fischer indole synthesis remains a workhorse reaction and is continually being applied in innovative ways to construct complex dimeric or polycyclic indole alkaloids from structurally elaborate precursors. nih.govjst.go.jp
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of indole synthesis and derivatization from traditional batch chemistry to continuous flow and automated platforms is a major direction for the future. mdpi.comnih.gov These technologies offer significant advantages in terms of safety, scalability, reproducibility, and the ability to rapidly screen reaction conditions.
Flow Chemistry: Continuous flow systems are particularly well-suited for indole synthesis, including classic methods like the Fischer, Hemetsberger-Knittel, and reductive cyclization pathways. mdpi.com By using a flow reactor, reaction times can be dramatically reduced from hours to minutes, and yields can often be improved compared to batch or even microwave-assisted methods. mdpi.com The improved control over temperature and pressure in flow systems also allows for the safe use of reactive intermediates and hazardous reagents.
Automated Synthesis: Automated platforms, often integrated with flow chemistry, are revolutionizing medicinal chemistry. nih.gov These systems can perform multi-step syntheses, including reaction, purification, and analysis, with minimal human intervention. nih.govnih.gov Platforms using pre-packaged reagent cartridges for common reactions like Suzuki couplings, amide formations, and reductive aminations are becoming commercially available. sigmaaldrich.com For a building block like methyl 5-bromo-1H-indole-3-carboxylate, such systems could be programmed to rapidly generate large libraries of derivatives by varying the coupling partners at the C5-bromo position or by modifying the C3-ester.
| Technology | Key Advantages | Application to Indole Synthesis |
| Flow Chemistry | Reduced reaction times, improved safety, better scalability, precise control mdpi.com | Rapid synthesis of the indole core via Fischer or Hemetsberger-Knittel reactions; efficient hydrogenation or other transformations. mdpi.com |
| Automated Platforms | High-throughput synthesis, rapid library generation, improved reproducibility nih.govnih.gov | Programmed synthesis of a diverse library of indole derivatives from a common starting block like methyl 5-bromo-1H-indole-3-carboxylate. sigmaaldrich.com |
Addressing Stereochemical Control and Asymmetric Synthesis in Derivatization Processes
Creating specific stereoisomers of drug candidates is crucial, as different enantiomers can have vastly different biological activities. Consequently, a primary focus of modern organic synthesis is the development of methods for asymmetric functionalization of indoles to produce enantiomerically pure compounds. rsc.org
Catalytic Asymmetric Synthesis: This field has seen explosive growth, with both metal-based and organocatalytic methods providing powerful tools for creating chiral indole derivatives. nih.govnih.gov
Metal Catalysis: Chiral rhodium and iridium complexes have been successfully used for the enantioselective C-H functionalization of indoles at various positions. nih.govnih.gov Asymmetric hydrogenation using chiral ligands like PhTRAP with rhodium catalysts can produce chiral indolines from indoles with high enantioselectivity. scite.ai
Organocatalysis: Chiral Brønsted acids have emerged as powerful catalysts for reactions such as the enantioselective reduction of 3H-indoles to indolines and the catalytic asymmetric Fischer indolization to create chiral indolines directly. organic-chemistry.orgnih.gov These metal-free methods are highly attractive for pharmaceutical synthesis.
Strategies for Stereocontrol: Future work will focus on tackling more complex stereochemical challenges, such as the control of multiple stereocenters or the synthesis of less common chiral structures like atropisomers. nih.gov The catalytic asymmetric dearomatization (CADA) of indoles is a key strategy, transforming the flat aromatic ring into a 3D structure with defined stereocenters. nih.gov By carefully choosing the catalyst and reaction conditions, it is possible to switch between different chiral products from the same starting materials. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-bromo-3H-indole-3-carboxylate, and how are reaction conditions optimized?
- Methodology : A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or electrophilic substitution. For example, a synthesis starting with 3-(2-azidoethyl)-5-bromo-1H-indole in PEG-400/DMF (2:1) with CuI as a catalyst achieves a 50% yield after flash column chromatography (70:30 EtOAc/hexane) . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (room temperature to 90°C), and catalyst loading (excess CuI may reduce purity).
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent Ratio | PEG-400:DMF (2:1) | |
| Reaction Time | 12 hours | |
| Yield | 50% |
Q. How is structural characterization performed for this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Thin-Layer Chromatography (TLC) with 70:30 EtOAc/hexane (Rf = 0.30) monitors reaction progress. X-ray crystallography (e.g., Acta Cryst. data) resolves intermolecular interactions like O–H⋯O and N–H⋯O hydrogen bonds in the crystal lattice .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Flash column chromatography with gradient elution (hexane to EtOAc) removes unreacted starting materials. For residual DMF, vacuum distillation at 90°C ensures complete solvent removal .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence stability and reactivity?
- Analysis : X-ray diffraction reveals dimeric structures linked via O–H⋯O bonds and layered networks from N–H⋯O interactions. These interactions enhance thermal stability and may affect solubility in polar solvents .
- Contradictions : Variations in melting points (e.g., 199–201°C in some reports vs. higher values in crystallized forms) suggest polymorphism or hydration states, requiring differential scanning calorimetry (DSC) validation .
Q. What mechanistic insights explain side reactions during bromination or esterification?
- Methodology : Competitive electrophilic substitution at the indole C2/C5 positions can occur if brominating agents (e.g., NBS) are not rigorously controlled. Kinetic studies using ³⁵Br isotopic labeling or DFT calculations predict regioselectivity .
- Data :
| Side Product | Cause | Mitigation |
|---|---|---|
| Di-brominated indole | Excess Br₂ | Use stoichiometric NBS in CH₂Cl₂ at 0°C |
| Ester hydrolysis | Moisture | Anhydrous conditions with molecular sieves |
Q. How is this compound utilized in bioactive molecule synthesis?
- Applications : As a marine natural product (e.g., from Smenospongia sp.), it serves as a precursor for antitumor or antimicrobial agents. Functionalization at the C3 carboxylate or C5 bromine enables coupling with pharmacophores (e.g., triazoles, sulfonamides) .
- Case Study : Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (T67412) is explored in kinase inhibitor studies due to its planar indole core, which mimics ATP-binding motifs .
Contradiction Resolution
Q. Why do reported melting points and yields vary across studies?
- Analysis : Discrepancies arise from differing crystallization solvents (e.g., EtOAc vs. CHCl₃) or hydration. For example, anhydrous forms melt higher (290–298°C) compared to solvated crystals. Yield variations (40–60%) reflect catalyst efficiency or workup losses .
Methodological Recommendations
- Synthesis : Prioritize CuAAC for regioselectivity; monitor via TLC.
- Crystallography : Use low-temperature (100 K) X-ray studies to minimize thermal motion artifacts .
- Bioactivity Screening : Pair with molecular docking to assess indole-core interactions with target proteins (e.g., tubulin or DNA topoisomerases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
